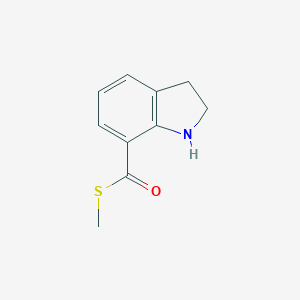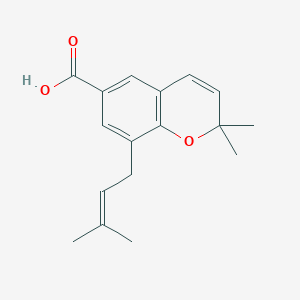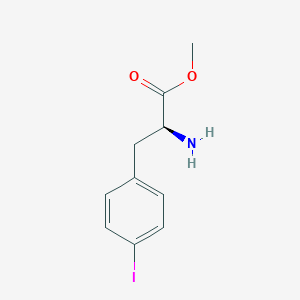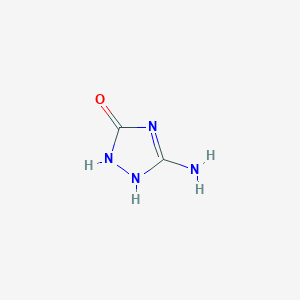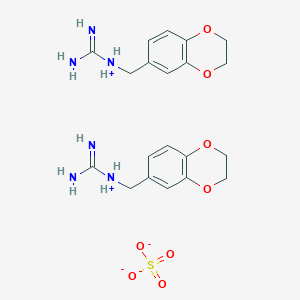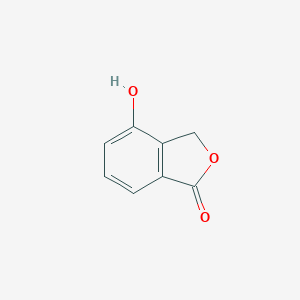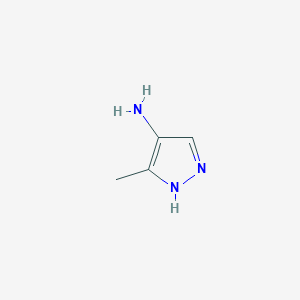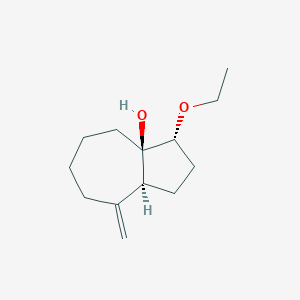
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is a member of the azulenol family and is known for its unique structure and properties. In
Mechanism Of Action
The mechanism of action of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) is not fully understood. However, studies have shown that the compound exerts its biological effects by interacting with various cellular pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Additionally, the compound has been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) have been studied extensively. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, the compound has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. The compound has also been shown to have anti-viral effects by inhibiting the replication of RNA viruses.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) in lab experiments is its unique structure and properties. The compound has been shown to exhibit a range of biological activities, making it a potential candidate for the development of new drugs. Additionally, the compound can be synthesized in the lab, allowing for easy access to large quantities of the compound for research purposes. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI). One direction is to further explore the compound's potential applications in medicinal chemistry. Specifically, researchers can investigate the compound's ability to target specific cellular pathways involved in various diseases, such as cancer and viral infections. Another direction is to explore the compound's potential applications in the field of organic electronics. Researchers can investigate the compound's electronic properties and its potential use as a building block for the synthesis of new materials. Finally, researchers can investigate the compound's potential toxicity and develop strategies to mitigate any potential adverse effects.
Synthesis Methods
The synthesis of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) is a complex process that requires several steps. The first step involves the preparation of the starting material, which is 3-ethoxyoctahydro-8-methyleneazulene. This is achieved by reacting 3-ethoxy-1,5-cyclooctadiene with dienophile 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a catalyst. The resulting product is then subjected to a series of reactions, including hydrogenation, oxidation, and cyclization, to obtain 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI).
Scientific Research Applications
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) has potential applications in various scientific research fields. One of the most promising areas of research is in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the development of new drugs. Additionally, the compound has been shown to have potential applications in the field of organic electronics, where it can be used as a building block for the synthesis of new materials.
properties
CAS RN |
197715-76-7 |
|---|---|
Product Name |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) |
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol |
InChI |
InChI=1S/C13H22O2/c1-3-15-12-8-7-11-10(2)6-4-5-9-13(11,12)14/h11-12,14H,2-9H2,1H3/t11-,12+,13+/m0/s1 |
InChI Key |
LTHULHUYOLSIJI-YNEHKIRRSA-N |
Isomeric SMILES |
CCO[C@@H]1CC[C@@H]2[C@@]1(CCCCC2=C)O |
SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
Canonical SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
synonyms |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)
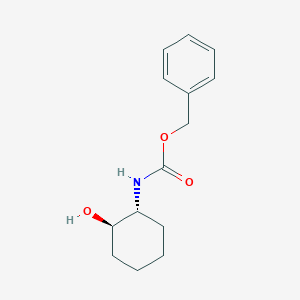
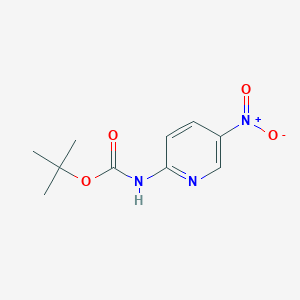
![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)
